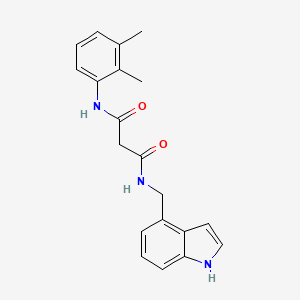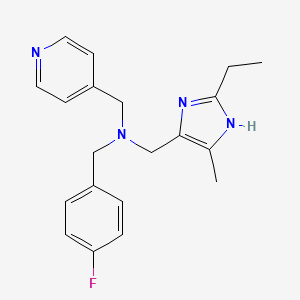![molecular formula C17H17N3O B4259891 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Übersicht
Beschreibung
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is a chemical compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves the inhibition of certain enzymes, particularly GSK-3β and CDK5. This inhibition leads to the activation of several signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its specificity for certain enzymes, particularly GSK-3β and CDK5. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is the potential for off-target effects, particularly at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol. One direction is the development of more potent and selective inhibitors of GSK-3β and CDK5. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, particularly neurodegenerative diseases such as Parkinson's disease. Additionally, the potential use of this compound as a tool for studying the role of GSK-3β and CDK5 in various cellular processes warrants further investigation.
Wissenschaftliche Forschungsanwendungen
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
1-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)12-20-10-8-17(19-20)15-6-4-5-14(11-15)16-7-2-3-9-18-16/h2-11,13,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIYWUMTRFTEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-methyl-4-pyrrolidin-1-ylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4259815.png)
![4-fluoro-N-(3-oxo-3-{[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}propyl)benzamide](/img/structure/B4259821.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4259827.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B4259833.png)
![3-(1,3-benzodioxol-5-yl)-5-(cyclohexylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4259839.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxy-1,1-dimethylethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4259845.png)
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4259849.png)

![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)

![[1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4259874.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]piperidin-3-ol](/img/structure/B4259876.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B4259905.png)
